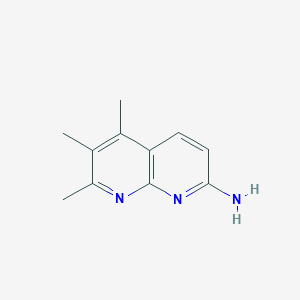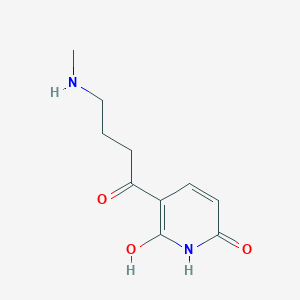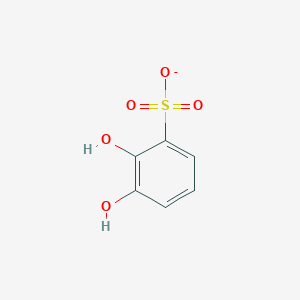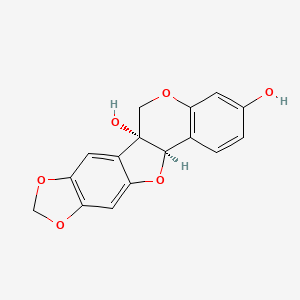![molecular formula C14H20N6O B1242958 [(1S,4R)-4-[2-amino-6-(isopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol](/img/structure/B1242958.png)
[(1S,4R)-4-[2-amino-6-(isopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-de(cyclopropylamino)-6-(isopropylamino)abacavir is a 2,6-diaminopurine that is an analogue of abacavir in which the cyclopropylamino group at position 6 of the purine moiety is replaced by a 3-isopropoxyazetidin-1-yl group. Unlike several other synthesised abacavir analogues, it is completely deficient in T-cell reactivity with abacavir-responsive clones. It derives from an abacavir.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Efficient Synthesis for HIV Treatment : The compound has been synthesized efficiently for use in HIV treatment, with a focus on overcoming problematic steps in earlier synthesis routes (Daluge, Martin, Sickles, & Livingston, 2000).
Structural Analysis : A study on the structural aspects of the compound revealed its hydrogen-bonded ribbon structure, which is significant for understanding its interactions and potential applications in medicinal chemistry (Pham, 2009).
Chemical Properties and Derivatives
Development of Analogues : Research has focused on creating analogues of this compound, exploring different substitutions and configurations for potential antiviral applications (Hřebabecký, Masojídková, & Holý, 2005).
Isomer Synthesis for Pharmaceutical Use : Synthesis of specific isomers of this compound has been explored for their relevance in pharmaceutical manufacturing, particularly in the context of Abacavir Sulphate production (Gangrade, Nema, & Singhvi, 2014).
Application in Antiviral Research
Potential Antiviral Agents : Studies have been conducted to synthesize ethanol analogues of the compound for their potential use as antiviral agents, highlighting its significance in medicinal chemistry (Akella & Vince, 1996).
Investigation of Novel Ligands : Research into novel β-amino alcohols based on similar structures has been undertaken to develop new ligands for catalytic reactions, indicating the broad applicability of this compound in synthetic chemistry (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).
Miscellaneous Applications
Synthesis for Heterocyclic Chemistry : The compound has been synthesized for various applications in heterocyclic chemistry, demonstrating its versatility across different chemical domains (Iusupov, Lyssenko, Altieri, & Kurkin, 2022).
Use in Photoreactions with Alcohols : A study described a photoreaction where alcohols add to purine, indicating the potential for photochemical applications of this compound (Connolly & Linschitz, 1968).
Propriétés
Formule moléculaire |
C14H20N6O |
|---|---|
Poids moléculaire |
288.35 g/mol |
Nom IUPAC |
[(1S,4R)-4-[2-amino-6-(propan-2-ylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol |
InChI |
InChI=1S/C14H20N6O/c1-8(2)17-12-11-13(19-14(15)18-12)20(7-16-11)10-4-3-9(5-10)6-21/h3-4,7-10,21H,5-6H2,1-2H3,(H3,15,17,18,19)/t9-,10+/m1/s1 |
Clé InChI |
SXFIIZFCBYLDQT-ZJUUUORDSA-N |
SMILES isomérique |
CC(C)NC1=C2C(=NC(=N1)N)N(C=N2)[C@@H]3C[C@@H](C=C3)CO |
SMILES canonique |
CC(C)NC1=C2C(=NC(=N1)N)N(C=N2)C3CC(C=C3)CO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,3aR,4R,4aS,8aR,9aS)-3-Methyl-4-[(E)-2-((2S,6S)-6-methyl-piperidin-2-yl)-vinyl]-decahydro-naphtho[2,3-c]furan-1-one](/img/structure/B1242875.png)
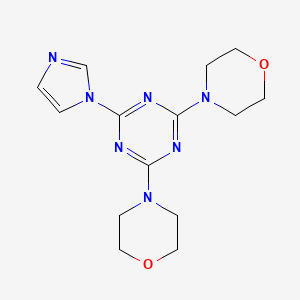
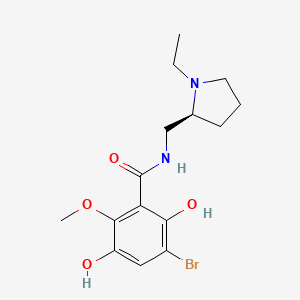
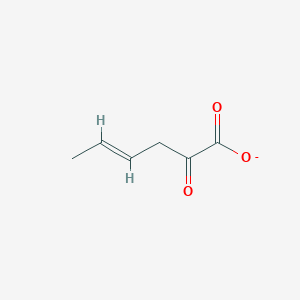
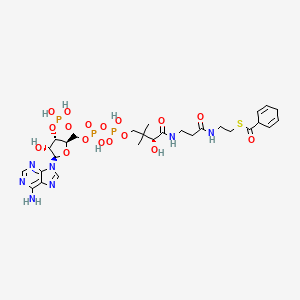
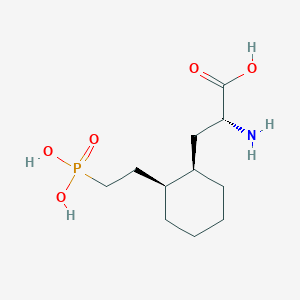


![2-[(3S)-3-[[(2S)-2-[[2-[8-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-4-oxo-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decan-3-yl]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid](/img/structure/B1242892.png)
